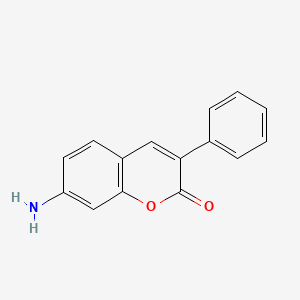

2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

説明

2H-1-Benzopyran-2-one, 7-amino-3-phenyl- is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

7-Amino-3-phenylcoumarin, also known as 7-Amino-3-phenyl-2H-chromen-2-one, 7-Amino-3-phenyl-2-benzopyrone, or 2H-1-Benzopyran-2-one, 7-amino-3-phenyl-, is a member of the coumarin family Coumarins are known to have a wide range of biological and therapeutic properties, including antineurodegenerative, anticoagulant, antioxidant, antimicrobial, anticancer, antiviral, antidiabetic, antidepressant, and anti-inflammatory effects .

Mode of Action

Coumarins are known to interact with various biological targets, leading to a range of therapeutic effects . For instance, some coumarin derivatives have been investigated as potential multi-target inhibitors for human cholinesterases and monoamine oxidases .

Biochemical Pathways

Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are secondary metabolites made up of benzene and α-pyrone rings fused together .

Pharmacokinetics

The molecular weight of 7-amino-3-phenylcoumarin is 2372533 , which could influence its pharmacokinetic properties.

Result of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Action Environment

The fluorescence properties of coumarins can be influenced by the microenvironment’s polarity and ph .

生物活性

2H-1-Benzopyran-2-one, 7-amino-3-phenyl, commonly referred to as a benzopyrone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H11NO2

- CAS Number : 4108-61-6

- Chemical Structure : The compound features a benzopyran core with an amino group and a phenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzopyrone derivatives. For instance, 2H-1-Benzopyran-2-one, 7-amino-3-phenyl has demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant | |

| Escherichia coli | Moderate | |

| Bacillus subtilis | Significant |

The mechanism behind its antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The results were promising:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.4 | Induced apoptosis |

| HT-29 | 12.3 | Inhibited proliferation |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

The biological activity of 2H-1-Benzopyran-2-one, 7-amino-3-phenyl is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, including DNA topoisomerases and certain kinases.

- Gene Expression Modulation : It affects the expression levels of genes associated with cell cycle regulation and apoptosis.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that it has favorable absorption characteristics but may exhibit toxicity at higher concentrations.

Dosage Effects in Animal Models

Research on animal models has shown that lower doses can elicit therapeutic effects without significant toxicity, while higher doses lead to adverse effects such as liver damage.

特性

IUPAC Name |

7-amino-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCLOOKYCQWSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063304 | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-61-6 | |

| Record name | Coumarin 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-7-aminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4G7224S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural significance of 7-Amino-3-phenylcoumarin and its presence in cassava peel?

A: 7-Amino-3-phenylcoumarin (2H-1-Benzopyran-2-one, 7-amino-3-phenyl-) is a coumarin derivative. While its biological activity is not extensively discussed in the provided research, its presence in cassava peel extract is highlighted []. The study identifies 7-Amino-3-phenylcoumarin through Gas Chromatography-Mass Spectrometry (GC-MS) and confirms its presence with a >90% match []. This suggests that 7-Amino-3-phenylcoumarin could be a significant component of cassava peel and may have potential applications or biological roles yet to be fully explored.

Q2: What is the crystal structure of 7-Amino-3-phenylcoumarin?

A: 7-Amino-3-phenylcoumarin crystallizes with two slightly different, independent molecules (A and B) in the unit cell []. The phenyl ring at the 3-position is significantly twisted relative to the coumarin ring system. This twist is quantified by dihedral angles of 48.9° and 54.4° for molecules A and B, respectively []. This non-planar conformation could influence the molecule's interactions with biological targets and its physicochemical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。